molecular formula C6H5AsClNO4 B15488016 (4-Chloro-3-nitrophenyl)arsonous acid CAS No. 5410-77-5

(4-Chloro-3-nitrophenyl)arsonous acid

Cat. No.: B15488016
CAS No.: 5410-77-5
M. Wt: 265.48 g/mol
InChI Key: UUSQFCJUGYMSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Identification: (4-Chloro-3-nitrophenyl)arsonous acid is an organoarsenic compound with the CAS Registry Number 5410-77-5 . Its molecular formula is C 6 H 5 AsClNO 4 and it has a molecular weight of 265.48 g/mol . ⚠️ Handling and Usage: This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures for humans or animals. It must not be used for personal purposes. As an arsenic-containing compound, appropriate safety protocols must be followed. Handle with care using proper personal protective equipment. Research Applications: Specific information on the research applications, mechanism of action, and detailed physicochemical properties of this compound is not currently available in the public domain. Researchers are encouraged to consult specialized scientific literature for further insights.

Properties

CAS No.

5410-77-5

Molecular Formula

C6H5AsClNO4

Molecular Weight

265.48 g/mol

IUPAC Name

(4-chloro-3-nitrophenyl)arsonous acid

InChI

InChI=1S/C6H5AsClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H

InChI Key

UUSQFCJUGYMSNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[As](O)O)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in the Arylarsonic Acid Family

4-Hydroxy-3-nitrophenylarsonic Acid
  • Structure : Differs by substitution of the chlorine atom with a hydroxyl (–OH) group.
  • Synthesis: Produced via alkaline hydrolysis of (4-chloro-3-nitrophenyl)arsonous acid at 100°C with aqueous NaOH .
  • Properties : Exhibits higher solubility in hot water and alkalis compared to the chloro derivative. Decomposes upon heating, indicating lower thermal stability .
3-Nitro-4-aminophenylarsonic Acid
  • Structure: Substitutes chlorine with an amino (–NH₂) group.
  • Synthesis: Prepared by ammonolysis of 4-chloro-3-nitrophenylarsonic acid at 120°C or nitration of carbethoxy-p-arylanilinocarboxylic acid .
  • Properties : Bright yellow needles soluble in hot water and mineral acids. Reacts with hydriodic acid to form iodinated derivatives, highlighting redox sensitivity .
(4-Methyl-3-nitrophenyl)arsonic Acid
  • Structure : Replaces chlorine with a methyl (–CH₃) group.
  • Properties : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 145.0 Ų) suggest distinct mass spectrometric behavior compared to the chloro analogue .

Non-Arsenic Analogues with Similar Substitution Patterns

4-Chloro-3-nitrobenzoic Acid
  • Structure: Replaces arsonous acid with a carboxylic acid (–COOH) group.
  • Synthesis : Nitration of 4-chlorobenzoic acid or hydrolysis of 4-chloro-3-nitrobenzonitrile .
  • Properties : White to yellow crystalline solid with applications in pharmaceutical intermediates. Higher polarity due to the –COOH group enhances solubility in polar solvents .
(4-Chloro-3-nitrophenyl)acetic Acid
  • Structure : Acetic acid (–CH₂COOH) side chain instead of arsenic.
  • Properties: Molar mass 215.59 g/mol; causes skin/eye irritation (H315-H319).
4,4'-Dichloro-3-nitrobenzophenone
  • Structure : Ketone group linking two substituted phenyl rings.
  • Safety : Classified as hazardous (GHS08); requires precautions during handling due to respiratory risks .

Tabulated Comparison of Key Compounds

Compound Molecular Formula Key Substituents Synthesis Route Notable Properties
This compound C₆H₄ClNO₂AsO₃H₂ Cl, NO₂, AsO₃H₂ Nitration of 4-chlorophenylarsonic acid High acidity, moderate thermal stability
4-Hydroxy-3-nitrophenylarsonic acid C₆H₅NO₅As OH, NO₂, AsO₃H₂ Alkaline hydrolysis of chloro derivative Soluble in hot water, decomposes on heating
4-Chloro-3-nitrobenzoic acid C₇H₄ClNO₄ Cl, NO₂, COOH Nitration of 4-chlorobenzoic acid Polar, crystalline, pharmaceutical use
(4-Chloro-3-nitrophenyl)acetic acid C₈H₆ClNO₄ Cl, NO₂, CH₂COOH Substitution reactions Irritant, low thermal stability

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